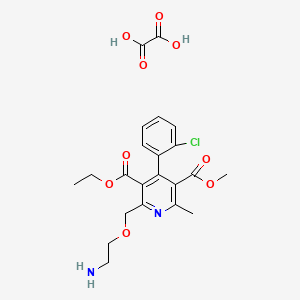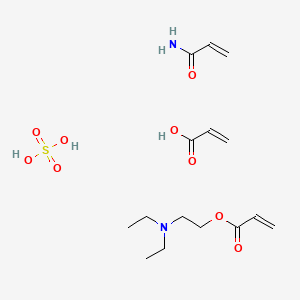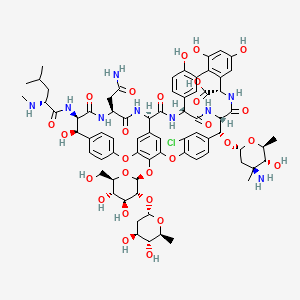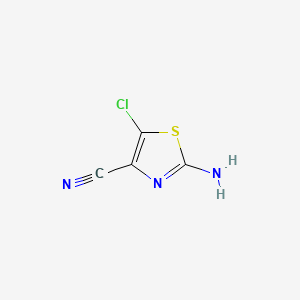
Dehydro Amlodipine Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydro Amlodipine Oxalate is a chemical compound with the molecular formula C20H23ClN2O5.C2H2O4 and a molecular weight of 496.895 g/mol . It is a derivative of Amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina . This compound is characterized by its unique structure, which includes an oxalate moiety, enhancing its solubility and stability .
Métodos De Preparación
The synthesis of Dehydro Amlodipine Oxalate involves several steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2-chlorobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate and 2-propanol under reflux conditions . The resulting product undergoes further reactions to form the final this compound compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
Dehydro Amlodipine Oxalate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with nucleophiles like amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Dehydro Amlodipine Oxalate has a wide range of applications in scientific research:
Mecanismo De Acción
Dehydro Amlodipine Oxalate exerts its effects by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells . This inhibition leads to a reduction in peripheral vascular resistance, resulting in decreased blood pressure . The compound binds to both dihydropyridine and nondihydropyridine binding sites, enhancing its efficacy .
Comparación Con Compuestos Similares
Dehydro Amlodipine Oxalate is compared with other calcium channel blockers such as:
- Felodipine
- Lercanidipine
- Nifedipine
- Diltiazem
- Verapamil
While these compounds share similar mechanisms of action, this compound is unique due to its oxalate moiety, which enhances its solubility and stability . This makes it a valuable compound in both research and therapeutic applications.
Propiedades
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5.C2H2O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;3-1(4)2(5)6/h5-8H,4,9-11,22H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHKAMHZXZAAGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675661 |
Source


|
| Record name | Oxalic acid--3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216406-90-4 |
Source


|
| Record name | Oxalic acid--3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)












